Suberic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

suberic anhydride melting point 65-66 °C

Key Technical Data

The table below summarizes the fundamental technical information for suberic anhydride:

| Property | Value |

|---|---|

| CAS Number | 10521-06-9 [1] [2] [3] |

| Molecular Formula | C8H12O3 [1] [2] [3] |

| Molecular Weight | 156.18 g/mol [1] [2] [3] |

| Melting Point | 65-66 °C [2] |

| Boiling Point | 291.0 ± 9.0 °C (Predicted) [2] |

| Density | 1.086 ± 0.06 g/cm³ (Predicted) [2] |

Primary Applications & Experimental Context

This compound serves as a key building block in pharmaceutical research. Its primary application involves condensation reactions to link active molecules with other functional groups, thereby creating prodrugs or more complex bioactive compounds [4] [5].

One documented experimental protocol involves the synthesis of histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer drugs [5]. The workflow below illustrates this key synthetic pathway:

Synthetic route to HDAC inhibitors using this compound [5].

Another specific protocol is its use in the synthesis of natural product derivatives:

- Condensation with Bufalin: this compound was condensed with bufalin (a toad venom constituent) [4]. The resulting intermediate was then subjected to a mixed carbonic anhydride reaction sequence using arginine monohydrochloride to yield the final product, bufalitoxin [4]. This demonstrates the utility of this compound in constructing complex molecular architectures.

Safety & Handling Information

Proper handling is essential as this compound is a chemical irritant [1].

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation [1].

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust or vapors [1].

- Engineering Controls: Handle only in a well-ventilated place [1].

- First Aid: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air [1].

References

- 1. - Suberic Sheet anhydride Safety Data [chemicalbook.com]

- 2. CAS#: 10521-06-9 this compound [chemicalbook.com]

- 3. | CAS No- 10521-06-9 | Simson Pharma Limited this compound [simsonpharma.com]

- 4. of Bufalitoxin and Bufotoxin - Arizona State University Synthesis [asu.elsevierpure.com]

- 5. Structural Requirements of Histone Deacetylase Inhibitors: SAHA... [pmc.ncbi.nlm.nih.gov]

Basic Identification and Properties

| Property Type | Detail |

|---|---|

| CAS Number | 10521-06-9 [1] [2] [3] |

| Molecular Formula | C8H12O3 [1] [2] [4] |

| Molecular Weight | 156.18 g/mol [1] [4] |

| IUPAC Name | oxonane-2,9-dione [1] [2] [3] |

| Common Synonyms | 2,9-Oxonanedione; Hexanedicarboxylic anhydride [1] [2] [4] |

| Melting Point | 65-66 °C [4] |

| Boiling Point | 291.0±9.0 °C (Predicted) [4] |

| Density | 1.086±0.06 g/cm³ (Predicted) [4] |

Structural Information

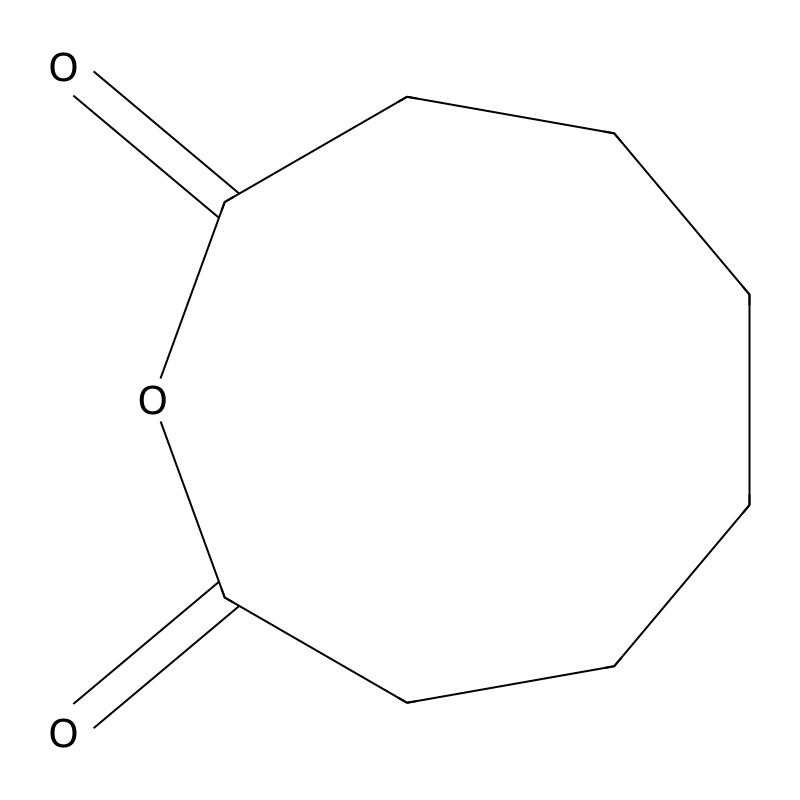

The chemical structure of suberic anhydride is an eight-membered cyclic anhydride ring. In this structure, a single oxygen atom bridges two carbonyl groups, forming the characteristic anhydride functional group [5].

Relationship between this compound's structure and its applications.

Safety and Handling

This compound requires careful handling in laboratory settings. Consult the full Safety Data Sheet (SDS) for comprehensive instructions.

| Aspect | Guidance |

|---|---|

| Hazard Classification | Causes skin irritation (Category 2); May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [3]. |

| Personal Protective Equipment (PPE) | Wear protective gloves, impervious clothing, and safety goggles. Use in a well-ventilated area and avoid breathing dust [3]. |

| First Aid - Skin | Take off contaminated clothing and wash skin with plenty of water. Get medical help if irritation occurs [3]. |

| First Aid - Eyes | Rinse cautiously with water for at least 15 minutes and consult a doctor [3]. |

| First Aid - Inhalation | Move person to fresh air. Get medical help if symptoms appear [3]. |

Primary Applications and Research Use

This compound is used in specialized research contexts:

- Synthesis of Fluorophore Precursors: The compound serves as a chemical building block for synthesizing environment-sensitive fluorophores [6]. These fluorophores are valuable tools for studying biomolecular interactions and cellular environments.

- Development of Drug Delivery Systems: this compound is employed in preparing reduction-sensitive micelles [7]. These structures show potential for targeted delivery of metastatic tumor medications by enhancing cellular uptake.

Experimental Workflow for Anhydride Reaction

While a specific synthesis protocol for this compound was not found in the search results, the diagram below outlines a general experimental workflow for utilizing an anhydride in a reaction, based on a similar published protocol [6].

General workflow for a reaction using an anhydride precursor.

References

- 1. | CAS No- 10521-06-9 | Simson Pharma Limited this compound [simsonpharma.com]

- 2. | CAS#:10521-06-9 | Chemsrc this compound [chemsrc.com]

- 3. - Safety Data Sheet this compound [chemicalbook.com]

- 4. CAS#: 10521-06-9 this compound [chemicalbook.com]

- 5. File: Suberic .svg - Wikimedia Commons anhydride [commons.wikimedia.org]

- 6. Synthesis of anhydride precursors of the... | Nature Protocols [nature.com]

- 7. 10521-06-9: Suberic - Veeprho Anhydride [veeprho.com]

Chemical Structures and Properties

The core difference lies in their functional groups: suberic acid is a dicarboxylic acid, while suberic anhydride is a cyclic anhydride formed from it.

| Property | Suberic Acid | This compound |

|---|---|---|

| IUPAC Name | Octanedioic acid [1] [2] | Oxonane-2,9-dione [3] [4] |

| CAS Number | 505-48-6 [5] [2] | 10521-06-9 [4] |

| Molecular Formula | C₈H₁₄O₄ [1] [5] | C₈H₁₂O₃ [4] |

| Molecular Weight | 174.19 g/mol [5] [2] | 156.18 g/mol [4] |

| Structure | HOOC-(CH₂)₆-COOH [1] | Eight-membered ring (Oxonane) with two carbonyl groups [6] [3] |

| Melting Point | 141–144 °C [1] | Not specified in search results |

| Solubility | 2.46 g/L in water [1] | Not specified in search results |

Synthesis and Analytical Characterization

A key experimental protocol involves the synthesis of this compound from suberic acid, and their distinct infrared (IR) spectra allow for clear identification.

Synthesis of this compound

The synthesis is a two-step process involving the conversion of suberic acid to its diacid chloride, followed by cyclization [6]. The following workflow visualizes this experimental protocol:

Diagram of the two-step synthesis of this compound from suberic acid via an acid chloride intermediate [6].

Detailed Protocol [6]:

- Step 1: Formation of Acid Chloride. Suberic acid (3 g, 17.2 mmol) is heated with thionyl chloride (SOCl₂, 3.4 mmol) at 55°C for 2 hours. The reaction is continued on a water bath until gas evolution ceases. Excess SOCl₂ is removed under vacuum.

- Step 2: Cyclization. The resulting acid chloride is diluted with diethyl ether (200-300 mL). This solution is added slowly over 26 hours to triethylamine (Et₃N, 10-20 mL) in diethyl ether (500-600 mL) under gentle reflux. After completion, the solution is decanted, washed with dilute HCl and water, dried over MgSO₄, and the solvent is distilled off.

IR Spectroscopy Characterization

Infrared spectroscopy is a definitive method for distinguishing the carboxylic acid from the anhydride. Their characteristic carbonyl (C=O) stretching vibrations are summarized below.

| Compound | Vibration Mode | Absorption Range (cm⁻¹) | Band Intensity |

|---|---|---|---|

| This compound | Symmetric C=O stretch (vip) | 1815–1825 [7] | Strong [7] |

| Asymmetric C=O stretch (vop) | 1745–1755 [7] | Weaker [7] | |

| Suberic Acid | Carbonyl C=O stretch | Information not in search results | Information not in search results |

Applications and Biological Relevance

The compounds serve different purposes in research and industry, and suberic acid also has biological significance.

| Area | Suberic Acid | This compound |

|---|---|---|

| Industrial & Research Applications | Cross-linking agent in polymers [5]; used in drug syntheses and plastics [1]; preparation of reduction-sensitive micelles [5] | Intermediate in organic synthesis, e.g., for macrocyclic ketones [6] |

| Biological & Medical Context | Dicarboxylic acid excreted in urine; studied as a potential biomarker for conditions like autism spectrum disorder [6] [5] | No biological role mentioned in search results |

Key Technical Insights

- Synthetic Utility: The synthesis of this compound is a classic example of cyclization. The high-dilution conditions during the cyclization step are crucial to favor the formation of the cyclic anhydride over linear polymers [6].

- Analytical Fingerprint: The two sharp carbonyl stretches in the IR spectrum are a definitive fingerprint for the anhydride functional group, making it easily distinguishable from the single, broader carbonyl stretch of the carboxylic acid [7].

References

- 1. - Wikipedia Suberic acid [en.wikipedia.org]

- 2. (CHEBI:9300) suberic acid [ebi.ac.uk]

- 3. Oxonane-2,9-dione | C8H12O3 | CID 9543534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. | CAS#:10521-06-9 | Chemsrc this compound [chemsrc.com]

- 5. | CAS 505-48-6 | SCBT - Santa Cruz Biotechnology Suberic acid [scbt.com]

- 6. sciencedirect.com/topics/chemistry/ suberic - acid [sciencedirect.com]

- 7. sciencedirect.com/science/article/pii/B9780125234757501753 [sciencedirect.com]

suberic anhydride preparation method

Chemical Data of Suberic Anhydride

The table below summarizes the key identifying information and physical properties of this compound for your reference.

| Property Type | Details |

|---|---|

| CAS Number | 10521-06-9 [1] |

| Molecular Formula | C8H12O3 [1] |

| Molecular Weight | 156.18 g/mol [1] |

| Melting Point | 65-66 °C [1] |

| Other Names | Oxonane-2,9-dione; Hexanedicarboxylic anhydride [1] |

Proposed Synthesis Protocol for this compound

While a dedicated procedure for this compound is not available, a classic and reliable method for preparing cyclic anhydrides from dicarboxylic acids involves using acetyl chloride. The following protocol is adapted from a verified synthesis of succinic anhydride [2]. Suberic acid (octanedioic acid) should readily undergo this same reaction to form the corresponding eight-membered cyclic anhydride.

Principle

This synthesis is a dehydration reaction. Acetyl chloride reacts with the carboxylic acid groups, facilitating the elimination of a water molecule to form the cyclic anhydride. Acetyl chloride serves as both the solvent and dehydrating agent [2].

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from suberic acid.

Materials and Procedure

Reagents:

- Suberic acid (Octanedioic acid), 1.0 mole (174.2 g)

- Acetyl chloride, 3.0 moles (approximately 235 g, 215 mL) [2]

Equipment:

- 1 L round-bottom flask

- Reflux condenser

- Heating mantle or steam bath

- Büchner funnel and vacuum filtration setup

- Ice bath

- Vacuum desiccator

Step-by-Step Procedure:

- Setup: In a 1 L round-bottom flask, combine 174.2 g (1.0 mole) of suberic acid and 215 mL (3.0 moles) of acetyl chloride. Fit the flask with a reflux condenser. Note: Acetyl chloride is highly volatile and corrosive; all operations should be conducted in a fume hood.

- Reaction: Gently reflux the mixture on a steam bath or heating mantle. The solid acid will gradually dissolve. Continue heating until dissolution is complete, which may take 2 to 4 hours [2].

- Crystallization: After the reaction mixture becomes a clear solution, allow it to cool slowly to room temperature without disturbance. To maximize crystal yield, further chill the flask in an ice bath.

- Isolation: Collect the crystallized product by vacuum filtration using a Büchner funnel.

- Purification: Wash the solid cake thoroughly with two portions of cold, anhydrous diethyl ether (e.g., 75 mL each) to remove any residual acetyl chloride or by-products [2].

- Drying: Dry the pure, crystalline this compound in a vacuum desiccator to remove traces of solvent. The expected yield should be high, likely in the range of 90-95% based on the analogous synthesis [2].

Application Notes for Researchers

- Characterization: The final product should be characterized to confirm its identity and purity. Key techniques include:

- Polymer Chemistry: this compound, as a monomer, can be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. Its relatively long aliphatic chain can impart flexibility into the polymer backbone [3] [4].

- Scalability: The analogous procedure for succinic anhydride has been demonstrated on a mole scale, suggesting this method can be reliably scaled for gram-to-kilogram production of this compound [2].

Important Safety Considerations

- Acetyl Chloride Hazard: Acetyl chloride reacts violently with water and alcohols, and is highly corrosive to skin, eyes, and respiratory tract. It must be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

- General Lab Safety: Standard laboratory safety practices should be followed. All waste should be disposed of according to institutional regulations for chemical waste.

References

suberic anhydride synthesis from suberic acid

Introduction

Suberic acid (octanedioic acid) is an aliphatic dicarboxylic acid. Its conversion to suberic anhydride is a key step in various organic syntheses, particularly in drug development where anhydrides serve as efficient acylating agents. This document provides a detailed theoretical protocol for the synthesis, purification, and characterization of this compound from suberic acid, designed for use by researchers and scientists.

Theoretical Synthesis Protocol

This protocol is based on standard procedures for synthesizing linear aliphatic carboxylic acid anhydrides. The proposed method uses acetic anhydride as a dehydrating agent.

Principle

The reaction involves the dehydration of suberic acid using acetic anhydride. Acetic anhydride reacts with the carboxylic acid groups to form a mixed anhydride intermediate, which subsequently undergoes an intramolecular reaction to form the cyclic this compound and acetic acid as a by-product. Given the structure of suberic acid, the resulting This compound is an eight-membered cyclic anhydride [1].

Theoretical Reaction:

Suberic Acid + Acetic Anhydride → this compound + Acetic Acid

Reagents and Equipment

Table 1: Required Reagents

| Reagent | Specification | Purpose |

|---|---|---|

| Suberic Acid | Technical or Reagent Grade | Starting Material |

| Acetic Anhydride | Reagent Grade | Dehydrating Agent |

| Anhydrous Solvent (e.g., Toluene, THF) | Anhydrous Grade | Reaction Solvent |

| Diethyl Ether or Ethyl Acetate | Reagent Grade | Crystallization Solvent |

Table 2: Required Equipment

| Equipment | Note |

|---|---|

| Round-Bottom Flask | 250 mL to 500 mL |

| Reflux Condenser | With drying tube (CaCl₂) |

| Heating Mantle & Stir Plate | With temperature control |

| Separatory Funnel | 500 mL |

| Rotary Evaporator | For solvent removal |

| Vacuum Desiccator | For final product drying |

Experimental Procedure

- Reaction Setup: Charge a 250 mL round-bottom flask with suberic acid (e.g., 10.0 g, 57.4 mmol) [2]. Add a magnetic stir bar and 100 mL of anhydrous toluene. Equip the flask with a reflux condenser fitted with a drying tube to exclude moisture.

- Addition: Carefully add a molar excess of acetic anhydride (e.g., 15 mL, ~160 mmol) to the stirring suspension.

- Reflux: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction by TLC or FTIR; the reaction may typically require 4-8 hours for completion. Suberic acid will gradually dissolve as it converts to the anhydride.

- Work-up: After completion, cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with:

- Saturated sodium bicarbonate solution (2 x 50 mL) - Caution: CO₂ evolution.

- Deionized water (2 x 50 mL).

- Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid or oil.

- Purification: Purify the crude this compound by recrystallization from a suitable solvent system like diethyl ether or a mixture of ethyl acetate and hexanes.

- Drying: Collect the crystals by vacuum filtration and dry them thoroughly in a vacuum desiccator to constant weight.

Experimental Workflow

The following diagram outlines the key stages of the synthesis and characterization process.

Product Characterization and Analysis

Expected Spectral Data

The synthesized this compound must be characterized to confirm its structure and purity. Infrared (IR) spectroscopy is a primary tool for identifying the characteristic carbonyl stretches of anhydrides.

Table 3: Expected IR Spectroscopy Data for this compound

| Vibration Type | Expected Wavenumber (cm⁻¹) | Band Intensity | Reference Compound |

|---|---|---|---|

| C=O Stretching (Coupled) | |||

| └ Symmetrical (v_ip) | 1815–1825 | Strong | Open-chain aliphatic anhydrides [3] |

| └ Asymmetrical (v_op) | 1745–1755 | Weaker | Open-chain aliphatic anhydrides [3] |

Physical Properties and Yield

Table 4: Theoretical Physical Properties and Yield Calculation

| Parameter | Expected Value / Calculation | Notes |

|---|---|---|

| Molecular Formula | C₈H₁₂O₃ [4] | |

| Molar Mass | 156.18 g/mol [4] | |

| Theoretical Yield | (Mass of suberic acid used / 174.20 g/mol) * 156.18 g/mol | Based on molecular weights of suberic acid (174.20 g/mol) [2] and this compound (156.18 g/mol) [4]. |

| Percent Yield | (Actual Yield / Theoretical Yield) * 100% | To be calculated post-synthesis. |

Safety and Compliance

Handling chemicals requires strict adherence to safety protocols.

- Hazards: this compound is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation [4]. Acetic anhydride is a corrosive and lachrymatory agent.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including tightly fitting safety goggles, chemical impermeable gloves, and a lab coat. Use a full-face respirator if dust or vapors are present [4].

- Handling: Perform all operations in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols [4].

- Storage: Store the product in a tightly closed container in a cool, dry, and well-ventilated place [4].

- Disposal: Dispose of contents and container according to all applicable local, national, and international regulations. Consult the Safety Data Sheet (SDS) for detailed guidance [4].

Application Notes

- Scale-up: This procedure can be scaled up, but careful attention must be paid to heat transfer and efficient stirring during reflux.

- Alternative Methods: Other synthetic routes may include the use of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) as dehydrating agents, though these present different handling challenges.

- Troubleshooting: A low yield may indicate incomplete reaction (extend reflux time) or losses during the work-up and crystallization steps. Moisture ingress will hydrolyze the anhydride back to the diacid.

References

Comprehensive Guide to Vorinostat Synthesis from Suberic Anhydride: Protocols and Methodologies

Introduction to Vorinostat (SAHA)

Vorinostat, chemically known as Suberoylanilide Hydroxamic Acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor and represents a significant advancement in epigenetic cancer therapy. As the first HDAC inhibitor approved by the U.S. Food and Drug Administration (FDA), vorinostat is used for treating cutaneous T-cell lymphoma (CTCL) in patients with persistent, progressive, or recurrent disease following two systemic therapies. [1] [2] [3]

The synthesis of vorinostat from suberic anhydride represents a fundamental route in pharmaceutical chemistry, leveraging the cyclic anhydride as a key starting material. This document provides detailed experimental protocols for synthesizing vorinostat, emphasizing practical considerations for researchers and development professionals engaged in anticancer drug development. [3]

Synthetic Chemistry Overview

Retrosynthetic Analysis

The synthesis of vorinostat from this compound follows a logical disconnection strategy:

- Key disconnection: The hydroxamic acid functionality is introduced via reaction of an activated suberic acid derivative with hydroxylamine.

- Strategic approach: this compound serves as an activated form of the dicarboxylic acid, allowing selective monoamidation with aniline.

- Final assembly: The resulting monoacid is then converted to the hydroxamic acid to complete the synthesis.

Synthetic Pathways Visualization

The synthesis of vorinostat from this compound can be achieved through different methodological approaches, each with distinct advantages:

Starting Materials and Reagents

This compound Properties and Handling

This compound (CAS 10521-06-9) serves as the fundamental building block for vorinostat synthesis. This compound exhibits specific physicochemical characteristics crucial for reaction planning: [4]

Physical Properties:

- Molecular Formula: C₈H₁₂O₃

- Molecular Weight: 156.18 g/mol

- Melting Point: 65-66°C

- Density: 1.086±0.06 g/cm³ (predicted)

- Boiling Point: 291.0±9.0°C (predicted)

Handling and Storage:

- Store in a cool, dry place protected from moisture

- Handle under inert atmosphere when possible to prevent hydrolysis

- Use appropriate personal protective equipment including gloves and safety glasses

Chemical Reagents Overview

The synthesis requires several key reagents with specific purity grades:

Aniline (CAS 62-53-3): Distilled before use to ensure absence of oxidation products; purity >99% recommended. [5]

Hydroxylamine: Typically used as hydroxylamine hydrochloride; should be free of moisture and stored in desiccator. [5]

Solvents: Ethyl acetate, methanol, tetrahydrofuran (THF), dichloromethane (DCM), N,N-dimethylformamide (DMF), and t-amyl alcohol. All solvents should be anhydrous grade and stored over molecular sieves when used in coupling reactions. [5] [3]

Coupling Agents: Various coupling agents can be employed including dicyclohexylcarbodiimide (DCC), 1,3-diisopropylcarbodiimide, or 1,1'-carbonyldiimidazole (CDI). [5]

Detailed Synthetic Protocols

Protocol 1: Conventional Two-Step Chemical Synthesis

This established laboratory-scale method provides reliable access to vorinostat with good yield and purity. [3]

Step 1: Synthesis of Suberanilic Acid from this compound

Reaction: Ring-opening amidation

Procedure:

- Charge a dry 500 mL round-bottom flask with This compound (15.6 g, 100 mmol) and ethyl acetate (150 mL).

- Cool the suspension to 0-5°C using an ice-water bath with stirring.

- Slowly add aniline (9.3 g, 100 mmol) dropwise over 30 minutes while maintaining temperature below 5°C.

- After complete addition, warm the reaction mixture to room temperature and stir for 6-8 hours.

- Monitor reaction completion by TLC (silica gel, ethyl acetate/hexane 1:1, UV visualization).

- Filter the resulting precipitate and wash with cold ethyl acetate (2 × 25 mL).

- Dry the product under vacuum to obtain suberanilic acid as a white crystalline solid.

Typical Yield: 85-90% Characterization: Melting point, IR spectroscopy, ¹H NMR

Step 2: Esterification and Hydroxamic Acid Formation

Procedure:

- Dissolve suberanilic acid (23.5 g, 95 mmol) in methanol (150 mL) in a 250 mL round-bottom flask.

- Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

- Reflux the mixture for 6-8 hours under anhydrous conditions.

- Concentrate the reaction mixture under reduced pressure and partition the residue between ethyl acetate and water.

- Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester intermediate.

Hydroxamic Acid Formation:

- Dissolve the methyl ester intermediate in methanol (100 mL).

- Add a solution of hydroxylamine hydrochloride (10 g, 144 mmol) and sodium hydroxide (5.76 g, 144 mmol) in water (50 mL).

- Stir the reaction mixture at room temperature for 12-16 hours.

- Acidify carefully to pH 6-7 with dilute HCl.

- Collect the resulting precipitate by filtration and wash with cold water.

- Recrystallize from ethanol/water to obtain pure vorinostat.

Overall Yield: ~65% [3]

Protocol 2: Chemoenzymatic Continuous Flow Synthesis

This innovative approach represents recent advances in vorinostat synthesis, offering improved efficiency and reduced environmental impact. [6]

Key Features:

- Utilizes immobilized lipase B from Candida antarctica (imm-CaLB) as biocatalyst

- Implements continuous flow reactor technology

- Employs eco-friendly t-amyl alcohol as reaction medium

- Eliminates chromatographic purification requirements

Procedure:

- Chemical Acylation: Perform initial acylation of aniline with this compound under similar conditions to Protocol 1.

- Enzymatic Condensation:

- Prepare a solution of the suberanilic acid derivative in t-amyl alcohol

- Pump the solution through a continuous flow reactor packed with imm-CaLB

- Optimize flow rate to achieve complete conversion (typically 2-4 hours residence time)

- Acidic Hydrolysis:

- Direct the output from the enzymatic step to a second reactor containing acidic ion-exchange resin

- Perform final hydrolysis to generate the hydroxamic acid functionality

- Product Isolation:

- Concentrate the output stream under reduced pressure

- Triturate the residue with hexane to precipitate pure vorinostat

Reaction Conditions:

- Temperature: 45-55°C

- Residence Time: 4 hours total

- Yield: 70%

- Advantages: Reduced solvent waste, enhanced automation, shorter reaction time compared to batch processes [6]

Comparative Analysis of Synthetic Methods

The table below summarizes the key characteristics of different vorinostat synthesis methods:

| Parameter | Conventional Chemical Synthesis | Chemoenzymatic Continuous Flow | Patent-Based Coupling Agent Methods |

|---|---|---|---|

| Overall Yield | ~65% [3] | 70% [6] | Not specified |

| Reaction Time | 16+ hours [3] | 4 hours [6] | Varies by method |

| Key Steps | 1. Ring-opening amidation 2. Esterification 3. Hydroxamic acid formation | 1. Chemical acylation 2. Enzymatic condensation 3. Acidic resin hydrolysis | Coupling agent-mediated one-pot synthesis | | Purification Requirements | Recrystallization, multiple washes | Minimal, no chromatography | Column chromatography may be needed | | Solvent System | Ethyl acetate, methanol [3] | t-amyl alcohol [6] | DMF, THF, dichloromethane, acetonitrile [5] | | Key Advantages | Established method, readily available reagents | Green chemistry, automated, reduced waste | Potentially higher yields, versatile | | Limitations | Longer duration, multiple steps | Specialized equipment required | Cost of coupling agents, purification challenges | | Scale-Up Potential | Good for batch processing | Excellent for continuous manufacturing | Moderate, depending on cost factors |

Analytical Characterization and Quality Control

Specification and Acceptance Criteria

Establishing comprehensive quality control protocols is essential for ensuring vorinostat purity and pharmaceutical quality.

Key Analytical Parameters:

- Appearance: White to tan powder [3]

- Melting Point: 161-162°C [3]

- Purity: ≥98% by HPLC [3]

- Related Substances: Individual impurities ≤0.5%, total impurities ≤2.0%

Spectroscopic Characterization

¹H NMR (DMSO-d₆): Characteristic signals include hydroxamic acid proton (δ 10.0-10.5 ppm), aromatic protons (δ 7.5-7.7 ppm), methylene protons adjacent to carbonyl groups (δ 2.0-2.4 ppm), and remaining methylene chain (δ 1.2-1.6 ppm).

HPLC Method:

- Column: C18, 250 × 4.6 mm, 5μm

- Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm

- Retention Time: Approximately 8-10 minutes for vorinostat

Process Optimization and Troubleshooting

Common Technical Challenges

Low Yield in Ring-Opening Step:

- Cause: Moisture leading to hydrolysis of this compound

- Solution: Ensure anhydrous conditions, use molecular sieves in solvent

Impurity Formation:

- Cause: Diacylation or overreaction

- Solution: Control stoichiometry precisely, use slight excess of this compound (1.05 equiv)

Difficulty in Purification:

- Cause: Similar solubility of vorinostat and intermediates

- Solution: Develop graded recrystallization protocol using ethanol/water system

Scale-Up Considerations

Safety Aspects:

- Conduct reaction calorimetry studies for exothermic reactions

- Implement controlled addition of reagents, particularly in the ring-opening step

- Establish quality control checkpoints for intermediates

Environmental Considerations:

- Solvent recovery and reuse systems

- Treatment of aqueous waste streams containing hydroxylamine

- Consider green chemistry alternatives such as the chemoenzymatic approach [6]

Conclusion

The synthesis of vorinostat from this compound represents a robust and well-established pharmaceutical manufacturing process. The conventional chemical synthesis provides a reliable route suitable for laboratory-scale preparation and initial process development, while the emerging chemoenzymatic continuous flow method offers significant advantages in terms of efficiency, sustainability, and automation potential.

The availability of multiple synthetic approaches enables pharmaceutical developers to select the most appropriate method based on their specific requirements regarding scale, available equipment, and environmental considerations. As vorinostat continues to be investigated for new therapeutic applications beyond CTCL, including combination therapies for various solid tumors and hematological malignancies, the importance of efficient, scalable synthetic methods will continue to grow. [7] [8]

References

- 1. - Wikipedia Vorinostat [en.wikipedia.org]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online Vorinostat [go.drugbank.com]

- 3. | 149647-78-9 Vorinostat [chemicalbook.com]

- 4. CAS#: 10521-06-9 this compound [chemicalbook.com]

- 5. EP2349985A2 - Process for the preparation of vorinostat [patents.google.com]

- 6. Streamlining Vorinostat Synthesis: A Chemoenzymatic Continuous Flow Approach - ScienceDirect [sciencedirect.com]

- 7. sciencedirect.com/topics/neuroscience/ vorinostat [sciencedirect.com]

- 8. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

suberic anhydride drug delivery applications

Basic Chemical Profile of Suberic Anhydride

The table below consolidates the available identifying information for this compound.

| Property | Description |

|---|---|

| Chemical Name | This compound [1] [2] |

| CAS Number | 10521-06-9 [1] [3] [2] |

| Molecular Formula | C8H12O3 [1] [2] |

| Molecular Weight | 156.18 g/mol [1] [2] |

| Synonyms | Oxonane-2,9-dione; 2,9-Oxonanedione; Hexanedicarboxylic anhydride [1] [3] [2] |

| Structure |

Safety and Handling Overview

This compound is identified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation [1]. When handling, it is advised to:

- Wear protective gloves, eye protection, and protective clothing [1].

- Avoid breathing dust and handle only in a well-ventilated area [1].

- Wash thoroughly after handling [1].

Research Context on Related Anhydride Polymers

While data on this compound is scarce, research exists on poly(anhydride) nanoparticles for oral drug delivery. These studies, which use a copolymer of methyl vinyl ether and maleic anhydride (PVM/MA), can provide valuable methodological insights [5].

- Safety Profile: Toxicity studies in rats showed that these poly(anhydride) nanoparticles were well-tolerated, with no signs of acute or sub-chronic oral toxicity and no evidence of translocation to other organs after oral administration [5].

- Preparation Method: These nanoparticles are typically prepared using a desolvation method [5].

The following workflow outlines the general preparation and evaluation process for such drug-loaded nanoparticles, which could serve as a reference for future experiments with this compound.

Suggestions for Further Research

To find the specific experimental data and application protocols you require, I suggest you:

- Consult specialized databases: Search in-depth scientific databases like SciFinder or Reaxys, which can provide detailed reaction and synthesis information.

- Review patent literature: Search for patents related to this compound, which often contain detailed synthetic and application protocols.

- Broaden your search terms: Consider investigating the use of this compound as a potential monomer for synthesizing biodegradable polyesters or polyanhydrides, which are common polymer classes in controlled-release drug delivery.

References

- 1. - Safety Data Sheet this compound [chemicalbook.com]

- 2. | CAS#:10521-06-9 | Chemsrc this compound [chemsrc.com]

- 3. | CAS No- 10521-06-9 | Simson Pharma Limited this compound [simsonpharma.com]

- 4. File: Suberic .svg - Wikimedia Commons anhydride [commons.wikimedia.org]

- 5. Toxicity Studies of Poly( Anhydride ) Nanoparticles as Carriers for Oral... [link.springer.com]

Synthesis of a Related Aliphatic Poly(anhydride)

The synthesis of poly(sebacic anhydride) (PSA) has been rigorously studied, and its process is directly applicable to suberic anhydride due to their similar chemical structures (both are aliphatic dicarboxylic acids differing by only two methylene groups). The table below summarizes key findings from a catalyst screening study for PSA synthesis [1].

| Catalyst Type | Example Compound | Impact on Molecular Weight (Mw) | Key Findings / Notes |

|---|---|---|---|

| Oxides | Calcium Oxide (CaO) | Achieved ~280 kg·mol⁻¹ after 60 min | High efficiency; molecular weight measured by GPC [1]. |

| Carbonates | Not Specified | Studied | Efficiency was investigated among 22 catalyst types [1]. |

| Chlorides | Not Specified | Studied | Efficiency was investigated among 22 catalyst types [1]. |

| Organometallic | Cadmium Acetate | Studied | One of the 22 catalysts screened [1]. |

| Others | Molecular Sieves, N-heterocyclic carbenes | Studied | Efficiency was investigated among 22 catalyst types [1]. |

The study concluded that the choice of catalyst significantly influences the resulting polymer's molecular weight and crystallinity, although it had no major effect on thermal stability. The polymers typically undergo a two-step thermal degradation process [1].

Copolymerization Protocol with Cyclic Anhydrides

A highly relevant and modern synthetic route for functional polyesters is the metal-catalyzed copolymerization of epoxides with cyclic anhydrides [2]. While this protocol uses a variety of bio-based anhydrides, the methodology can be directly adapted for this compound. The following workflow outlines the core experimental setup.

Detailed Experimental Methodology

This protocol is adapted from recent research on synthesizing biobased polyesters [2].

Typical Procedure:

- In an inert atmosphere glovebox, add the catalyst (e.g., Cr(salen)Cl, 0.0068 mmol) and cocatalyst (e.g., PPNCl, 0.0068 mmol) to a glass vial.

- Add the epoxide monomer (e.g., 1.7 mmol) and This compound (1.7 mmol).

- Add a suitable solvent (e.g., propylene carbonate, 0.5 mL) to homogenize the mixture.

- Cap the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 120 °C with stirring.

- Monitor the reaction progress by tracking epoxide conversion via 1H NMR spectroscopy.

- After the desired time (e.g., 1 hour for complete conversion), terminate the reaction by cooling the vial.

- Purify the polymer by precipitating it into a large excess of a non-solvent (e.g., a mixture of methanol and diethyl ether), followed by filtration and drying under vacuum.

Key Parameters and Considerations:

- Catalyst System: Binary systems like Cr(salen)Cl/PPNCl or Co(salen)Cl/PPNTFA are highly effective. Metal-free organocatalysts (e.g., bifunctional boron-based phosphonium salts) can also be used [2].

- Solvent: For a greener process, propylene carbonate is an excellent non-toxic alternative to traditional solvents like toluene [2].

- Temperature: High temperatures (90-120 °C) significantly accelerate the reaction [2].

- Characterization: Characterize the final polymer using Gel Permeation Chromatography (GPC) for molecular weight, 1H NMR for structure and conversion, and DSC/TGA for thermal properties (Tg and degradation temperature) [2] [1].

Suggested Research Directions

- Leverage Analogous Systems: Use the provided data for sebacic anhydride and the epoxide/anhydride copolymerization as a starting point for your experimental design. The reaction conditions are expected to be very similar.

- Refine Your Search: Target specialized chemistry databases and scientific literature. Use search queries like:

"suberic acid" polymer synthesis"poly(this compound)" characterization"octanedioic acid" polymer

- Explore Commercial Sources: Check the catalogs of major chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals) for the commercial availability of this compound. Product pages sometimes include synthetic notes or references.

References

A Practical Workflow for Anhydride Reactions

The diagram below outlines a generalized protocol for a reaction involving a solid diacid anhydride (like suberic anhydride) with another anhydride (like acetic anhydride), which is a common method for forming mixed anhydrides or facilitating ring-opening polymerizations [1] [2].

Detailed Experimental Protocol

This protocol is a template based on general anhydride reactions. You must determine the specific parameters for this compound through literature review and preliminary experiments.

Title: In-situ Activation of this compound Using Acetic Anhydride

Objective: To facilitate the reaction of this compound by activating it with acetic anhydride, potentially for the synthesis of polymers or other functionalized compounds.

Principle: Acetic anhydride is a common acetylating agent and can act as a dehydrating agent or participate in the formation of mixed anhydrides [3] [1] [2]. Reacting a diacid anhydride like suberic acid anhydride with acetic anhydride could lead to the opening of the anhydride ring and the formation of a new, more reactive mixed anhydride intermediate, which can then further react with nucleophiles.

Materials:

- Chemicals:

- This compound (Octanedioic Anhydride)

- Acetic Anhydride (≥99.5%) [4]

- Dry, Aprotic Solvent (e.g., Tetrahydrofuran, Toluene)

- Precipitation Solvent (e.g., Hexane, Diethyl Ether)

- Equipment:

- Round-bottom flask (2-neck or 3-neck)

- Reflux condenser

- Magnetic stirrer with hotplate

- Nitrogen inlet/outlet (for inert atmosphere)

- Thermometer

- Syringe/Septa

- Ice Bath

- Vacuum filtration setup

- Vacuum oven

Procedure:

- Setup: Assemble the reaction flask equipped with a stir bar, reflux condenser, and nitrogen inlet. Purge the system with inert gas (e.g., nitrogen or argon).

- Loading: Charge the reaction flask with this compound. Add the dry solvent via syringe. Slowly add acetic anhydride to the stirred mixture [5].

- Reaction: Heat the mixture to a temperature between 50-80°C with constant stirring. Maintain the reaction under an inert atmosphere. Monitor the reaction by TLC or FTIR until this compound is consumed.

- Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a cold, non-solvent (e.g., ice-cold water or hexane) with vigorous stirring to precipitate the product.

- Isolation: Collect the resulting solid by vacuum filtration. Wash the solid thoroughly with cold precipitation solvent to remove residual acetic anhydride and acetic acid.

- Purification: Dry the purified product under vacuum at an elevated temperature (e.g., 40-50°C) to constant weight.

Critical Safety & Handling Information

Working with anhydrides requires strict safety measures. Acetic anhydride is a corrosive, flammable liquid [3] [4].

| Hazard Category | Specific Risks | Precautions |

|---|---|---|

| Material Safety | Corrosive (skin, eye, respiratory severe burns), Moisture-sensitive (reacts with water to form acetic acid) [3] [6] | Use in a certified fume hood; wear gloves, goggles, and a lab coat. |

| Reactivity | Flammable (Flash point 49°C); can cause runaway exothermic reactions [3] [4] | Keep away from ignition sources; control addition rate and temperature carefully. |

| Health | Harmful vapour; toxic if inhaled [3] | Use respiratory protection if outside a fume hood; monitor airborne concentrations. |

| Environmental | Reacts violently with water, oxidizing agents, strong bases [3] | Understand chemical compatibility before proceeding. |

References

- 1. Acid Anhydride : Definition, Formula, Types & Examples in Chemistry [vedantu.com]

- 2. in Chemistry: Types, Preparation & Key Anhydride Reactions [vedantu.com]

- 3. - Wikipedia Acetic anhydride [en.wikipedia.org]

- 4. 99.5 108-24-7 Acetic anhydride [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acetic anhydride [webbook.nist.gov]

suberic anhydride intermediate for pharmaceuticals

Substance Identification and Properties

Suberic anhydride, also known as oxonane-2,9-dione, is an eight-carbon cyclic anhydride. Its basic chemical information is summarized in the table below.

- Chemical Name: this compound

- CAS Number: 10521-06-9 [1] [2] [3]

- Molecular Formula: C8H12O3 [1] [2] [3]

- Molecular Weight: 156.18 g/mol [1] [3]

The following workflow outlines a general process for handling and characterizing an anhydride like this compound in a laboratory setting.

Experimental Protocol for Handling and Characterization

This protocol outlines the safe handling and key characterization method for this compound.

Safety and Handling Protocol [1]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, fire-resistant and impervious clothing, and tightly fitting safety goggles.

- Handling: Always handle in a well-ventilated place to avoid dust formation and inhalation. Use non-sparking tools.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

- First Aid:

- Inhalation: Move to fresh air. Seek medical attention if irritation occurs.

- Skin Contact: Take off contaminated clothing and wash skin with plenty of water. Get medical help if irritation occurs.

- Eye Contact: Rinse cautiously with water for several minutes. Consult a doctor.

Characterization by Infrared (IR) Spectroscopy

A primary method for confirming the identity and purity of this compound is IR spectroscopy. The table below shows the characteristic absorption bands for carboxylic acid anhydrides, which you can use as a reference when analyzing your sample [4].

| Anhydride Type | Symmetric (vip) C=O Stretch (cm⁻¹) | Asymmetric (vop) C=O Stretch (cm⁻¹) | Band Intensity |

|---|---|---|---|

| Open-chain aliphatic | 1815–1825 | 1745–1755 | Stronger IR band for symmetric stretch |

| Unconjugated 5-membered ring | 1845–1870 | 1775–1800 | Weak symmetric, strong asymmetric stretch |

| Conjugated 5-membered ring | 1850–1860 | 1760–1780 | Weak symmetric, strong asymmetric stretch |

Procedure:

- Prepare a sample of this compound using a suitable technique (e.g., KBr pellet or ATR).

- Acquire the IR spectrum in the range of 1900–1700 cm⁻¹.

- Identify the two characteristic carbonyl stretching bands. This compound is an 8-membered ring; its exact peaks should be compared to a reference spectrum, but they are expected to fall within the ranges typical for cyclic anhydrides [4].

Pharmaceutical Application: The Acylation Reaction

While specific drug applications for this compound are not detailed in the search results, acid anhydrides are widely used in pharmaceutical synthesis as acylating agents. The following diagram illustrates the general mechanism of this key reaction.

General Acylation Protocol (for Amide Formation):

- Objective: To synthesize an amide derivative from a primary or secondary amine.

- Reaction: A common approach is to react the amine with this compound in an inert solvent.

- Procedure:

- Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask.

- Add a base (e.g., triethylamine, 1.1 equivalents) to scavenge the acid generated.

- Slowly add a solution of this compound (0.5-0.6 equivalents, as it provides two acyl groups) in the same solvent, with stirring at room temperature or under controlled cooling.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, work up the reaction by quenching with water, extracting with an organic solvent, and purifying the crude product via recrystallization or column chromatography.

- Characterize the final amide product using spectroscopic methods (NMR, IR, MS) and determine its melting point.

Research Context and Further Steps

In pharmaceutical development, compounds like this compound are classified as intermediates, which are chemicals produced during the synthesis of an Active Pharmaceutical Ingredient (API) and are further refined to become part of the final drug molecule [5].

The construction of complex signaling pathways is beyond the scope of the available data for this specific compound. However, electroactive materials and their interaction with biological systems are a growing area of research in tissue engineering [6], and the role of signaling pathways in cell fate is a fundamental principle in development [7].

To advance your research:

- Consult Specialized Databases: Search SciFinder, Reaxys, or patent databases for specific synthetic routes using CAS 10521-06-9.

- Contact Suppliers: Companies like Simson Pharma, which offers custom synthesis of this compound [3], may provide technical data sheets or application notes.

- Explore Analogues: Review literature on related aliphatic anhydrides (like succinic or glutaric anhydride) for potential application ideas.

References

- 1. - this compound Safety Data Sheet [chemicalbook.com]

- 2. | CAS#:10521-06-9 | Chemsrc this compound [chemsrc.com]

- 3. | CAS No- 10521-06-9 | Simson Suberic Limited anhydride Pharma [simsonpharma.com]

- 4. sciencedirect.com/science/article/pii/B9780125234757501753 [sciencedirect.com]

- 5. What Is Difference Between APIs And Intermediates [qinmuchem.com]

- 6. sciencedirect.com/science/article/pii/S2590183421000302 [sciencedirect.com]

- 7. cshperspectives.cshlp.org/content/4/8/a005975.full [cshperspectives.cshlp.org]

Application Notes and Protocols: Activation and Application of Suberic Anhydride

Chemical Profile of Suberic Anhydride

Suberic acid is a dicarboxylic acid with an eight-carbon chain. Its anhydride form is a reactive intermediate used in polymer synthesis and bioconjugation, particularly for introducing spacer arms or cross-linking agents due to its extended alkyl chain [1].

The table below summarizes its key identifying information and physical properties:

Table 1: Chemical and Physical Properties of this compound

| Property | Value / Description |

|---|---|

| Common Name | This compound [1] |

| CAS Number | 10521-06-9 [1] |

| Molecular Formula | C₈H₁₂O₃ [1] |

| Molecular Weight | 156.179 g/mol [1] |

| Synonyms | Oxonane-2,9-dione; 2,9-Oxonanedione; suberic acid anhydride [1] |

Fundamental Activation Chemistry of Anhydrides

This compound must be activated for nucleophilic attack in reactions. The ring strain and the electron-withdrawing carbonyl groups make the carbonyl carbon electrophilic. Activation enhances this reactivity, especially in suboptimal conditions.

A common method is Lewis Acid Catalysis, where a Lewis acid (e.g., MgBr₂) coordinates with the anhydride carbonyl oxygen. This dual activation increases the electrophilicity of both carbonyl carbons, facilitating nucleophilic substitution by amines or alcohols [2].

The following diagram illustrates the general mechanism of Lewis acid-activated acylation using an acid anhydride.

Experimental Protocol: N-Acylation of Amides via Lewis Acid Activation

This protocol is adapted from a general method for N-acylation using acid anhydrides with magnesium bromide etherate (MgBr₂·OEt₂) as a dual activator [2].

Materials

- Activating Agent: Magnesium bromide etherate (MgBr₂·OEt₂) [2]

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Reagents: this compound, target amide (nucleophile)

- Environment: Inert atmosphere (e.g., nitrogen or argon glove box)

Procedure

- Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, charge this compound (1.0 equiv) and MgBr₂·OEt₂ (1.1-2.0 equiv) in anhydrous solvent.

- Activation: Stir the mixture at room temperature for 15-30 minutes to form the activated complex.

- Nucleophilic Addition: Add the amide nucleophile (1.0-1.5 equiv) dropwise or in one portion.

- Reaction Monitoring: Stir the reaction mixture at room temperature or under mild heating (30-40°C). Monitor reaction progress by TLC or LC-MS until this compound consumption is complete.

- Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 2: Example Reaction Setup and Theoretical Yield

| Component | Molar Equiv. | Mass for 1 mmol Rxn (mg) | Role |

|---|---|---|---|

| This compound | 1.0 | 156.2 | Acylating agent |

| MgBr₂·OEt₂ | 1.5 | ~307.0 | Lewis acid activator |

| Amide Nucleophile | 1.2 | Variable | Nucleophile |

Thermodynamic and Kinetic Considerations

Understanding activation parameters is critical for optimizing reaction conditions, particularly in solvent systems. The hydrolysis of acetic anhydride has been studied as a model [3].

Key Parameters:

- Activation Enthalpy (ΔH‡) and Entropy (ΔS‡): Determined from the linear regression of iso-mole fraction Eyring plots [3].

- Activation Gibbs Free Energy (ΔG‡): Calculated as ΔG‡ = ΔH‡ - TΔS‡.

- Solvent Effects: Relative permittivity (ε) of the solvent system significantly impacts reaction rates. A detailed thermodynamic analysis can deconvolute the effects of temperature, mole fraction, and permittivity [3].

The workflow below outlines the key steps in this thermodynamic analysis.

Critical Safety and Handling Notes

- Moisture Sensitivity: this compound and MgBr₂·OEt₂ are highly moisture-sensitive. Use strict anhydrous techniques.

- Solvent Choice: Acetonitrile/water cosolvent systems can be used for specific thermodynamic studies, but water will hydrolyze the anhydride. Solvent must be chosen based on reaction goals [3].

- Hazard Codes: this compound is typically classified with hazard code Xi (Irritant) [1]. Use appropriate personal protective equipment.

References

Fundamental Concepts: Anhydride Hydrolysis & Prevention

Anhydrides are highly reactive with water. During hydrolysis, the anhydride bond breaks, incorporating a water molecule and yielding two carboxylic acid molecules [1]. For suberic anhydride, this reaction would yield suberic acid.

The general strategies to prevent hydrolysis focus on eliminating the factors that drive this reaction.

| Prevention Strategy | Underlying Principle | Practical Application for Researchers |

|---|---|---|

| Control Moisture Exposure | Limits the reactant (water) required for hydrolysis [2]. | Use sealed, moisture-proof containers; handle in a controlled atmosphere (e.g., glove box); use thoroughly dried solvents [3]. |

| Utilize Stabilizers | Chemicals that react with or block the carboxylic acid products, slowing the degradation process [2]. | In polymer systems, carbodiimides can be added to scavenge carboxylic acids and prevent autocatalytic hydrolysis [2]. |

| Adjust pH | The hydrolysis rate can be influenced by pH, which may catalyze the reaction [2]. | For some esters/anhydrides, maintaining a specific acidic or basic pH can slow the reaction; requires system-specific optimization. |

| Control Temperature | Lower temperatures slow reaction kinetics [4]. | Store reagents in a freezer or refrigerator and perform experiments at lower temperatures when possible. |

Experimental & Troubleshooting Guide

Here are detailed methodologies and FAQs based on general experimental principles for handling moisture-sensitive compounds.

Detailed Protocol: Handling and Storage of this compound

- Material Receipt and Inspection: Upon receiving the compound, visually inspect the container for any damage or signs of moisture ingress.

- Dry Storage: Store the original container in a desiccator cabinet or desiccator over a suitable drying agent (e.g., phosphorus pentoxide, molecular sieves). The Safety Data Sheet for this compound recommends storing tightly closed in a dry and well-ventilated place [3].

- Sample Weighing:

- Perform all operations in a controlled atmosphere glove box if available.

- If a glove box is not available, use a glove bag purged with an inert gas like nitrogen or argon.

- Ensure all weighing utensils and glassware are completely dry before use.

- Solution Preparation: Use anhydrous solvents. Transfer the weighed this compound directly into the anhydrous solvent with minimal exposure to ambient air.

- Post-Experiment Sealing: Immediately reseal the container and return it to the desiccator.

Frequently Asked Questions (FAQs)

Q: My this compound sample has become clumpy or liquid. What does this indicate?

- A: Clumping or liquefaction is a strong visual indicator that the sample has absorbed moisture from the air and has undergone partial or complete hydrolysis. The solid anhydride has converted to suberic acid, which may have a different physical state. This material should be considered compromised for experiments requiring the anhydrous form.

Q: How can I confirm if my this compound has hydrolyzed?

- A: Two common analytical techniques can be used:

- Fourier-Transform Infrared Spectroscopy (FTIR): Compare the IR spectrum of your suspect sample with a known pure sample. The hydrolysis product (suberic acid) will show a characteristic broad O-H stretch from the carboxylic acid group around 2500-3500 cm⁻¹, and a C=O stretch that may differ from the anhydride [4].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can detect the chemical changes. The product, suberic acid, will have distinct chemical shifts compared to the starting anhydride.

- A: Two common analytical techniques can be used:

Q: Can I re-purify this compound if it shows signs of hydrolysis?

- A: This can be challenging due to the reactivity with water. A potential method involves recrystallization from a thoroughly dried and anhydrous organic solvent under an inert atmosphere. However, if hydrolysis is extensive, it may be more practical to source a new batch.

Hydrolysis Reaction and Prevention Logic

The diagram below visualizes the hydrolysis process for this compound and the points where different prevention strategies intervene.

How to Proceed Without Specific Data

Since a dedicated protocol for this compound was not found, I suggest you:

- Consult Specialized Databases: Search platforms like SciFinder or Reaxys for experimental procedures specifically mentioning "this compound."

- Adapt from Analogues: The strategies for handling acetic anhydride or polymaleic anhydride are highly transferable [4] [5].

- Establish Analytical Baselines: Characterize a sample you know to be pure (e.g., fresh from a newly opened bottle) using FTIR or NMR. This provides a reference to compare against in future troubleshooting.

References

- 1. Reaction: Definition, Equation, and Applications Hydrolysis [chemistrylearner.com]

- 2. Understanding Ester Stabilizers: Preventing and... Hydrolysis [carbodiimide.com]

- 3. - Safety Data Sheet this compound [chemicalbook.com]

- 4. Using the hydrolysis of anhydrides to control gel properties and... [pubs.rsc.org]

- 5. What is Hydrolyzed Polymaleic Anhydride (HPMA)? Uses, How It... [linkedin.com]

suberic anhydride storage conditions moisture-free

Storage and Handling Guidelines

The table below summarizes the key conditions for the safe storage of Suberic Anhydride.

| Requirement | Specific Condition |

|---|---|

| Container | Tightly closed [1] |

| Environment | Dry, cool, and well-ventilated place [1] |

| Incompatibilities | Store apart from foodstuff containers or incompatible materials [1] |

| Handling Precautions | Avoid dust formation, avoid contact with skin and eyes, use personal protective equipment (gloves, safety goggles), ensure adequate ventilation [1] |

FAQs and Troubleshooting

Q1: Why is it crucial to store this compound in a moisture-free environment? While the MSDS does not explicitly detail the reaction with water, this compound is a carboxylic acid anhydride. This class of chemicals typically reacts with water (hydrolysis) to revert to its parent dicarboxylic acid, suberic acid. This degradation can compromise the purity and effectiveness of the compound for research purposes.

Q2: What should I do if I suspect the this compound has been exposed to moisture? Inspect the solid for signs of clumping, liquefaction, or the formation of a solid cake, which may indicate moisture uptake and partial hydrolysis. For most applications requiring high purity, the material should be considered potentially compromised and disposed of properly. If use proceeds, performance should be closely monitored [1].

Q3: What personal protective equipment (PPE) is required when handling this compound? The safety data sheet recommends the following [1]:

- Skin protection: Wear fire/flame resistant and impervious clothing and gloves.

- Eye protection: Wear tightly fitting safety goggles with side-shields.

- Respiratory protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. Generally, handling should be conducted in a way to avoid breathing dust.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for safely storing and handling this compound in the laboratory, emphasizing moisture control.

Spill Response and Disposal

- Accidental Release: In case of a spill, avoid creating dust. Wear appropriate protective equipment and isolate the area. Carefully collect the material into suitable, tightly closed containers for disposal [1].

- Disposal: The material should be disposed of at a licensed chemical destruction plant or by controlled incineration. Do not contaminate water or food sources [1].

The information provided here is based on the available safety data sheet. For specific experimental procedures involving this compound, you may need to consult specialized synthetic chemistry literature.

References

improving suberic anhydride synthesis yield

Synthesis Protocols for Reference

The following established procedures for similar anhydrides can serve as a reference for developing your suberic anhydride protocol. Always conduct a risk assessment before attempting any new reaction.

Table 1: Example Synthesis Methods for Anhydrides

| Anhydride Product | Reagents & Conditions | Yield | Key Steps & Notes |

|---|---|---|---|

| Succinic Anhydride [1] | Succinic acid, Acetyl chloride; Reflux for 1.5-2 hours | 93-95% | Simple setup; product crystallizes on cooling. |

| Succinic Anhydride [1] | Succinic acid, Phosphorus oxychloride (POCI₃); Heat for ~50 min | 82-96% | Requires distillation at 255-260°C; more economical but involves handling POCI₃. |

| Isatoic Anhydride [2] | Anthranilic acid, Phosgene in acidic aqueous solution; 2-4 hours at <50°C | 72-75% | Uses highly toxic phosgene gas, requiring specialized equipment and a scrubber. Product is isolated in multiple crops. |

The synthesis workflow for a simple anhydride like succinic anhydride can be visualized as follows:

Troubleshooting Guide: Common Synthesis Issues

This guide addresses general problems in anhydride synthesis. The principles can be applied to the synthesis of this compound.

Table 2: Troubleshooting Low Yield and Purity

| Problem | Possible Causes | Suggested Solutions |

|---|---|---|

| Low Yield | Incomplete reaction; Product loss during work-up; Side reactions. | Ensure thorough drying of starting materials; Confirm complete dissolution of acid [1]; For aqueous methods, perform multiple product crops from mother liquor [2]. |

| Poor Purity / Color | Incomplete purification; Presence of colored impurities. | Recrystallize from suitable solvent (e.g., ethanol, dioxane) [2] [1]; Use activated charcoal during recrystallization; Wash product thoroughly with cold solvent [1]. |

| Product Does Not Crystallize | Solution not concentrated enough; Oily product formation; Excessive cooling. | Concentrate the solution by evaporation; "Seed" with a crystal; Scratch flask glass with a spatula; Allow slow cooling to room temperature before ice bath [1]. |

| High IR Absorbance Discrepancy | Incorrect peak assignment; Moisture contamination. | Consult reference tables: saturated aliphatic anhydrides show two C=O stretches (~1820 & ~1750 cm⁻¹) [3]. Ensure equipment is perfectly dry. |

When facing an issue, you can follow this logical decision tree to identify the problem area:

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my synthesized this compound? Infrared (IR) spectroscopy is a key tool. Carboxylic acid anhydrides show two characteristic C=O stretching bands. For open-chain aliphatic anhydrides like this compound, expect the symmetric stretch (vip(C=O)2) around 1815–1825 cm⁻¹ and the asymmetric stretch (vop(C=O)2) around 1745–1755 cm⁻¹ [3]. A clean spectrum with sharp peaks in these regions indicates good purity.

Q2: My reaction yield is low. What is the most critical parameter to optimize? Reaction completeness is paramount. For reactions in solution, ensure the starting acid has fully dissolved before considering the reaction complete [1]. Furthermore, do not discard the mother liquor (the liquid remaining after filtration). Often, a significant second crop of product can be obtained by further processing this liquid, either by continued reaction or concentration [2].

Q3: Are there safer alternatives to reagents like phosgene or POCI₃? Yes. For many dicarboxylic acids like suberic acid, using acetyl chloride or acetic anhydride provides a safer and more convenient synthesis pathway [1]. These methods are often performed under simple reflux conditions and avoid the use of highly toxic or moisture-sensitive reagents.

Methodology for Further Optimization

Given the lack of specific data for this compound, you may need to establish optimized conditions through systematic study:

- Design of Experiments (DoE): Use statistical software to design a set of experiments that efficiently explores the effect of multiple variables (e.g., temperature, time, solvent volume, reagent ratio) on the reaction yield and purity.

- In-line Monitoring: Techniques like FTIR can monitor the disappearance of the carboxylic acid peak and the appearance of the anhydride peaks in real-time, providing precise reaction endpoint data.

- Purification Studies: Compare different recrystallization solvents (e.g., ethyl acetate, toluene, mixtures) to find the one that gives the best recovery and crystal form for this compound.

References

suberic anhydride purification methods

Frequently Asked Questions

What is the first purification method I should try for suberic anhydride? Recrystallization is typically the first and most effective method for purifying a solid compound like this compound. It is excellent for removing impurities that have different solubilities in a chosen solvent than your desired product [1] [2].

My recrystallization yielded oil instead of crystals. What should I do? This is a common issue, often occurring when the solvent's boiling point is higher than the compound's melting point. To encourage crystallization, re-dissolve the oil by heating and then allow it to cool slowly. As the oil re-forms, stir the solution vigorously to break it into small droplets that can serve as nucleation points for crystal formation [1].

How can I purify this compound if recrystallization fails? Column chromatography is a powerful alternative when recrystallization is insufficient. It separates compounds based on their different affinities for a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture) [3]. This is particularly useful for separating this compound from closely related impurities.

How do I confirm the purity of my this compound after purification? The most straightforward method is to perform a melting point determination. A pure compound will have a sharp melting point range (typically 1-2 °C). A broad or depressed melting point indicates impurities [1]. For a more detailed analysis, techniques like Thin-Layer Chromatography (TLC) or HPLC can be used to check for the presence of multiple compounds [4] [3].

Experimental Protocols & Troubleshooting

Protocol 1: Purification by Recrystallization

Recrystallization works by dissolving the crude compound in a hot solvent and then cooling the solution, allowing pure crystals to form while impurities remain in the solvent [2].

Detailed Methodology:

Dissolve the Crude Product:

- Place the impure this compound in an Erlenmeyer flask and add a small portion of a pre-heated solvent.

- Heat the mixture to a boil and continue adding the hot solvent incrementally until the solid just dissolves. Using the minimum amount of hot solvent is crucial for obtaining a saturated solution and good crystal yield [1] [2].

Hot Gravity Filtration (Optional):

- If insoluble impurities or decolorizing charcoal are present, perform a hot gravity filtration.

- Use a stemless funnel with fluted filter paper. Keep the funnel and receiving flask hot to prevent premature crystallization in the funnel [1].

Crystallization:

- Allow the filtered hot solution to cool slowly to room temperature without disturbance. Gradual cooling is key to forming large, pure crystals [1] [2].

- If no crystals form, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure this compound [1].

Collect and Dry the Crystals:

- Once crystallization is complete, cool the mixture in an ice-water bath for 15-20 minutes [2].

- Collect the crystals by vacuum filtration using a Buchner funnel.

- Wash the crystals with a small amount of ice-cold solvent to remove adhering impurities [1] [2].

- Allow the crystals to air-dry thoroughly before analysis [1].

The workflow below summarizes the key steps and decision points in the recrystallization protocol.

Troubleshooting Recrystallization:

| Problem | Possible Cause | Solution |

|---|---|---|

| No crystals form | Too much solvent (solution is not saturated) | Boil off excess solvent to concentrate the solution [1]. |

| Crystallization is not initiating | Scratch the flask with a glass rod or use a seed crystal [1]. | |

| Oil forms instead of solid | Cooling too rapidly; compound has low melting point | Re-dissolve, cool slowly, and stir vigorously as it cools [1]. |

| Low yield of crystals | Solution is too dilute | Evaporate some solvent and re-cool [1]. |

| Product is too soluble in the chosen solvent | Try a different solvent with lower solubility at low temperatures [2]. | |

| Crystals are small/impure | Solution cooled too quickly | Allow the solution to cool very slowly without disturbance [2]. |

Protocol 2: Purification by Column Chromatography

Column chromatography separates components as they travel through a stationary phase at different rates based on their polarity [3].

Detailed Methodology:

Pack the Column:

- Use a glass chromatography column.

- Prepare a slurry of the stationary phase (e.g., silica gel) in the non-polar mobile phase (eluent).

- Pour the slurry into the column to create a uniform, bubble-free packed bed [3].

Load the Sample:

- Dissolve your crude this compound in a minimal amount of a volatile solvent.

- Carefully add the sample solution to the top of the column without disturbing the surface [3].

Elute the Compound:

Analyze and Combine Fractions:

- Analyze each fraction by TLC to identify those containing pure this compound.

- Combine the pure fractions and evaporate the solvent to obtain the purified compound [3].

The workflow below outlines the sequential steps for performing column chromatography.

Troubleshooting Column Chromatography:

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor separation | Incorrect solvent (mobile phase) polarity | Adjust the mobile phase polarity. A gradient elution can be very effective [3]. |

| Stationary phase is not selective enough | Switch to a stationary phase with different chemistry (e.g., C18, phenyl) [5]. | |

| Tailing of peaks | Active sites on the stationary phase | Use a more polar mobile phase or add a modifier like trifluoroacetic acid (TFA) to the eluent [5]. |

| Very slow elution | Mobile phase is not polar enough | Increase the polarity of the mobile phase to desorb the compound more strongly [3]. |

A Note on Method Development and Verification

For researchers developing a new purification method from scratch, modern HPLC systems offer automated tools for method scouting, which can screen various columns and eluent conditions to find the best combination for a successful separation [6]. After development, methods should undergo robustness testing and formal validation to ensure they are reproducible and fit for their intended purpose [6].

References

- 1. Recrystallization [wiredchemist.com]

- 2. Home Page [chem.ualberta.ca]

- 3. - Definition, Principle, Parts, Steps, Uses Column Chromatography [microbenotes.com]

- 4. sciencedirect.com/science/article/abs/pii/B9780128226544000130 [sciencedirect.com]

- 5. Developing HPLC Methods [sigmaaldrich.com]

- 6. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

suberic anhydride crystallization solvent selection

A Workflow for Solvent Selection

For any compound, including suberic anhydride, selecting a crystallization solvent follows a logical sequence from prediction to experimental validation. The following diagram outlines this tiered approach, which helps conserve resources and increase efficiency [1]:

Key Principles and Selection Criteria

When selecting a solvent system, the goal is to control the process to obtain a product with the desired crystal form, purity, and particle size. The table below summarizes the core factors to consider [2].

| Factor | Description | Impact on Crystallization |

|---|---|---|

| Solubility | The compound should have moderate solubility at high temperatures and low solubility at low temperatures to allow for cooling crystallization. | Drives yield and supersaturation, which is the force for crystal formation and growth [2]. |

| Polymorphism | The ability of a compound to exist in more than one crystal structure. | Different solvents can stabilize different polymorphs, which can have different physicochemical properties [2]. |

| Metastable Zone | The temperature-concentration zone where a solution is supersaturated but nucleation does not occur spontaneously. | A wider zone allows for a safer operating range to avoid uncontrolled primary nucleation [2]. |

Troubleshooting Common Crystallization Issues

Here are some frequently encountered problems and their potential solutions.

Q1: My solution is highly supersaturated, but no crystals are forming. What should I do?

- Cause: This is a classic case of lacking nucleation sites. The solution is in a metastable state.

- Solutions:

- Seeding: Introduce a small number of seed crystals of the desired polymorph to induce controlled crystal growth [3]. This is often the most effective method.

- Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic crevices that act as nucleation sites.

- Slower Cooling: Reduce the cooling rate to allow more time for nucleation to begin naturally within the metastable zone.

Q2: I am getting an oil instead of a solid, or the crystals are very fine. Why?

- Cause: This "oiling out" occurs when the supersaturation is too high, leading to rapid nucleation and the formation of an amorphous solid or micro-crystals [3].

- Solutions:

- Reduce Supersaturation: Use a lower initial concentration of the solute or a slower cooling/antisolvent addition rate.

- Change Solvent System: Switch to a solvent in which your compound has a more favorable solubility profile to avoid liquid-liquid phase separation.

- Increase Agitation: Improved mixing can help distribute supersaturation more evenly and reduce localized high-concentration zones.

Q3: How can I control the crystal form (polymorph) I obtain?

- Cause: Different solvents interact differently with the solute molecules, potentially stabilizing one crystal lattice over another [2].

- Solutions:

- Solvent Screening: Test a diverse range of solvents (polar, non-polar, protic, aprotic) to explore which polymorphs they produce.

- Control Growth Rate: Use a high number of seed crystals. This distributes the solute mass over many growth sites, resulting in slower individual crystal growth and often favoring the more stable polymorph [3].

- Monitor Transformation: Once a polymorph is obtained, monitor it in the mother liquor (the solution it crystallized from), as solvent-mediated transformation to a more stable form can occur over time [2].

This compound: Safety & Handling Guide

While physicochemical data is limited in the search results, the safety data sheet (SDS) for this compound provides crucial handling information. This compound can be hazardous [4].

| Aspect | Precautionary Measures |

|---|---|

| Hazards Identification | Causes skin irritation, serious eye irritation, and may cause respiratory irritation [4]. |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire-resistant impervious clothing [4]. |

| Handling & Ventilation | Handle in a well-ventilated place (e.g., fume hood). Avoid dust formation and breathing vapors/mist. Use non-sparking tools [4]. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials [4]. |

Detailed Experimental Protocol

Here is a general methodology for solvent screening, adaptable for this compound.

1. Primary Solvent Screening (Thermodynamic Solubility)

- Objective: To identify solvents where the compound shows a strong solubility dependence on temperature.

- Procedure:

- Place a small amount (e.g., 10-20 mg) of this compound into several vials.

- Add different solvents (e.g., acetone, ethyl acetate, toluene, methanol, heptane, and their mixtures) to each vial.

- Heat the suspensions on a hot plate with stirring until the solid dissolves (or nearly dissolves). Record the temperature.